molecular formula C26H24N2 B14090754 (1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine

(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine

Cat. No.: B14090754
M. Wt: 364.5 g/mol
InChI Key: VMNHXWSLXFXDSN-CLJLJLNGSA-N
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Description

(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is a chiral diamine compound widely used in various fields of chemistry, particularly in asymmetric synthesis. This compound is known for its ability to act as a chiral ligand, facilitating the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine typically involves the reaction of biphenyl derivatives with ethylenediamine under specific conditions. One common method includes the use of chiral catalysts to ensure the desired enantiomeric purity. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process may involve crystallization or chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Corresponding biphenyl ketones or carboxylic acids.

    Reduction: Biphenyl ethylamines.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is extensively used in scientific research due to its chiral properties. Some applications include:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of chiral drugs, ensuring the production of the active enantiomer.

    Industry: Applied in the synthesis of fine chemicals and agrochemicals, where enantiomeric purity is essential.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality in the resulting products. This coordination often involves the nitrogen atoms of the diamine, which interact with the metal center, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-diphenylethylenediamine: Another chiral diamine with similar applications in asymmetric synthesis.

    (1R,2R)-1,2-diaminocyclohexane: Used in similar catalytic processes but differs in its cyclic structure.

Uniqueness

(1R,2R)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine is unique due to its biphenyl structure, which provides additional steric and electronic properties that can enhance its effectiveness as a chiral ligand. This structural feature allows for greater flexibility and specificity in catalytic reactions compared to other chiral diamines.

Properties

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

(1R,2R)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m1/s1

InChI Key

VMNHXWSLXFXDSN-CLJLJLNGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@H]([C@@H](C3=CC=CC=C3C4=CC=CC=C4)N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N

Origin of Product

United States

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